

6-Aminoindolin-2-one solubility issues

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Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

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Solubility Data & Properties

The table below summarizes the available physicochemical information for **6-aminoindolin-2-one**, which is foundational for understanding its solubility profile [1].

Property	Value / Description
IUPAC Name	6-amino-2,3-dihydro-1H-indol-2-one hydrochloride
Chemical Formula	C ₈ H ₉ CIN ₂ O
PubChem CID	22162305
Molecular Weight	184.63 g/mol (for the hydrochloride salt)
Melting Point	Not specified in search results

Experimental Approaches for Solubility Enhancement

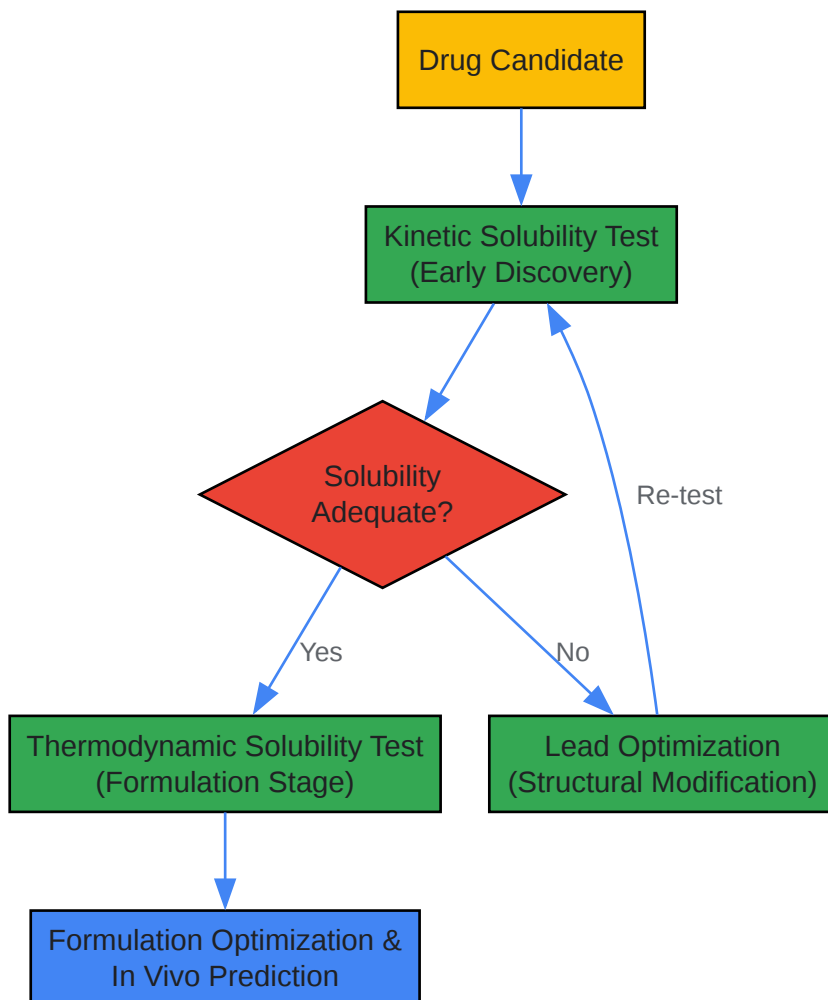
Here are methodologies compiled from recent research to help you experimentally determine and improve solubility.

Kinetic vs. Thermodynamic Solubility Testing

Understanding the distinction between these two types of solubility is critical for selecting the right test during a specific stage of drug development [2].

- **Kinetic Solubility Testing:** This method measures the concentration at which a compound precipitates from a solution after being rapidly diluted from a DMSO stock solution into an aqueous buffer. It is highly relevant in the **early discovery stages (lead identification and optimization)** as it helps to quickly screen out compounds with poor solubility that could lead to formulation challenges and low bioavailability [2].
- **Thermodynamic Solubility Testing:** This method determines the maximum concentration of a crystalline compound that can dissolve in a specific solvent under equilibrium conditions. It is most useful in **later stages for formulation optimization and predicting in vivo behavior**, as it provides data on the most stable crystalline form [2].

The following workflow illustrates how these tests integrate into the drug discovery pipeline:



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Machine Learning for Solubility Prediction

For a more advanced and high-throughput approach, consider leveraging machine learning (ML). A 2024 study demonstrates that ML models can accurately predict drug solubility in various binary solvent mixtures and across different temperatures [3].

- **Dataset:** The model was trained on an extensive dataset of **27,000 solubility data points** from binary solvent mixtures [3].
- **Key Features:** The model uses a refined set of 370 features, including:
 - Experimental parameters (solvent ratios, temperature).
 - Compound melting temperatures.
 - Computational molecular descriptors (e.g., MACCS fingerprints, RDKit features) [3].
- **Application:** This approach is particularly valuable when the available quantity of your drug is limited or when you need to explore a wide range of solvent conditions in silico before wet-lab experiments [3].

Utilizing Binary Solvent Mixtures

Pharmaceutical research often uses binary solvent mixtures to tailor solubility and co-dissolve excipients [3]. The ML study mentioned above provides a robust dataset covering **110 binary solvent mixtures** and **125 small-molecule solutes**, offering a valuable reference for selecting potential solvent systems for **6-aminoindolin-2-one** [3].

Frequently Asked Questions

Q1: Why is 6-aminoindolin-2-one likely to have poor solubility? While specific data is limited, its structural class (indolin-2-one) suggests potential challenges. Many drug-like molecules with aromatic ring systems and hydrogen-bonding groups exhibit poor aqueous solubility. The experimental and ML-based methods outlined above are designed to address this common issue [3] [2].

Q2: My compound precipitated in a kinetic solubility assay. What should I do next? This is a common finding in early discovery. Your next steps should be:

- **Lead Optimization:** Collaborate with your medicinal chemistry team to explore structural modifications (e.g., adjusting lipophilicity, adding ionizable groups) that can enhance solubility without compromising potency [2].
- **Formulation Strategy:** If structural changes are not feasible, begin investigating formulation aids early on. The data from a subsequent thermodynamic solubility test will be crucial for selecting the right solvents and excipients [2].

Q3: What is the most important factor to control in thermodynamic solubility testing? **Equilibrium.**

The test must be allowed to reach a steady state where the solid phase is in equilibrium with the dissolved solute. This process can be slow, and rushing it will yield inaccurate data. Ensuring the correct and stable temperature throughout the experiment is also critical, as solubility is highly temperature-dependent [3] [2].

Troubleshooting Common Experimental Issues

Issue	Possible Cause	Solution
Low kinetic solubility	High lipophilicity, strong crystal lattice energy.	Consider early-stage salt formation or prodrug approaches. Use the data to filter out problematic leads.
Low thermodynamic solubility in aqueous buffers	Stable, low-energy crystalline form.	Explore amorphous solid dispersions or lipid-based formulations. Use binary solvent mixtures for in vitro assays.
High variability in solubility measurements	Failure to reach equilibrium, inconsistent temperature, or impurities.	Standardize incubation times, use temperature-controlled shakers, and verify compound purity.
Difficulty predicting in vivo performance	In vitro system does not mimic gastrointestinal (GI) tract conditions.	Use bio-relevant media (e.g., FaSSIF/FeSSIF) for thermodynamic testing to better simulate the GI environment.

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References

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